molecular formula C20H14ClN3O B2981338 [3-(6-chloro-3-pyridazinyl)-1H-indol-1-yl](4-methylphenyl)methanone CAS No. 439096-78-3

[3-(6-chloro-3-pyridazinyl)-1H-indol-1-yl](4-methylphenyl)methanone

Cat. No.: B2981338
CAS No.: 439096-78-3
M. Wt: 347.8
InChI Key: YXZFFKACINLGAD-UHFFFAOYSA-N
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Description

“3-(6-chloro-3-pyridazinyl)-1H-indol-1-ylmethanone” is a chemical compound with the molecular formula C20H14ClN3O . It has a molecular weight of 347.798 Da . The compound is also known as 3-(6-Chloro-3-pyridazinyl)-1H-indole .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H8ClN3/c13-12-6-5-11(15-16-12)9-7-14-10-4-2-1-3-8(9)10/h1-7,14H . This code provides a detailed description of the compound’s molecular structure, including the arrangement of its atoms and the types of bonds between them.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 229.67 . Its melting point is between 270-272 degrees Celsius .

Scientific Research Applications

Structural Analysis and Synthesis

  • A study by Lakshminarayana et al. (2009) detailed the crystal and molecular structure of a related compound, emphasizing spectroscopic characterization and X-ray diffraction (XRD) study. This research is critical for understanding the molecular geometry and intermolecular interactions of similar compounds, which are essential for their potential applications in materials science and pharmaceuticals (Lakshminarayana et al., 2009).

Synthetic Methodologies

  • Cheng et al. (2019) presented efficient preparative methods for the separation of enantiomers of a pyridazinone derivative, highlighting the importance of chiral resolution in the pharmaceutical development of cardiotonic agents. This study showcases the relevance of synthetic and separation strategies for compounds with potential medical applications (Cheng et al., 2019).

Potential Biological Activities

  • Shahana and Yardily (2020) synthesized and characterized novel thiazolyl and thiophenyl methanone derivatives, performing a docking study to explore their antibacterial activity. This type of research indicates the potential for designing new molecules based on the core structure of interest for antimicrobial applications (Shahana & Yardily, 2020).

Advanced Applications

  • Wang et al. (2017) discussed the synthesis of a PET agent for imaging LRRK2 enzyme in Parkinson's disease, illustrating how derivatives of complex molecules can be used in neuroimaging and the study of neurodegenerative diseases. This underscores the compound's relevance to biomedical research and its potential contribution to understanding and diagnosing neurological conditions (Wang et al., 2017).

Properties

IUPAC Name

[3-(6-chloropyridazin-3-yl)indol-1-yl]-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN3O/c1-13-6-8-14(9-7-13)20(25)24-12-16(15-4-2-3-5-18(15)24)17-10-11-19(21)23-22-17/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXZFFKACINLGAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2C=C(C3=CC=CC=C32)C4=NN=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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